3-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide
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Overview
Description
3-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a heterocyclic compound that features a unique fusion of a thiadiazole ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylbenzoyl chloride with 2-amino-5-methylthiadiazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles such as solvent-free conditions and microwave-assisted synthesis may be employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
3-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,3,4-Thiadiazole derivatives
Uniqueness
Compared to similar compounds, 3-methyl-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide exhibits unique structural features that contribute to its distinct chemical and biological properties. The fusion of the thiadiazole and pyridine rings provides a rigid and planar structure, enhancing its ability to interact with biological targets. Additionally, the presence of the benzamide moiety allows for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H13N3OS |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-methyl-N-(5-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C15H13N3OS/c1-10-5-3-7-12(9-10)14(19)17-15-16-13-8-4-6-11(2)18(13)20-15/h3-9H,1-2H3 |
InChI Key |
BHHFTWLXVMHGHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N=C3C=CC=C(N3S2)C |
Origin of Product |
United States |
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